![molecular formula C12H9FN4OS B12596830 6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646509-62-8](/img/structure/B12596830.png)
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a compound that belongs to the purine family It is characterized by the presence of a fluorophenyl group attached to a purine ring via a methylsulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-fluorobenzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution of the purine derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to purine receptors or enzymes involved in nucleotide metabolism, thereby modulating their activity and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol
- 6-[(4-methylphenyl)methylsulfanyl]-9H-purin-2-ol
Uniqueness
6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Propiedades
Número CAS |
646509-62-8 |
|---|---|
Fórmula molecular |
C12H9FN4OS |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
6-[(4-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18) |
Clave InChI |
GXSIAWJMVZLLPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSC2=NC(=O)NC3=C2NC=N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


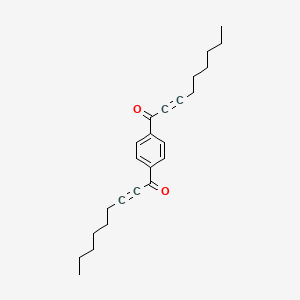

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
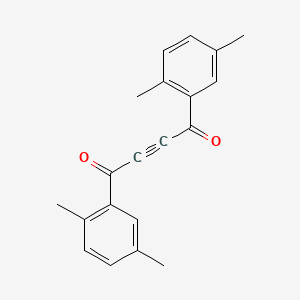

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
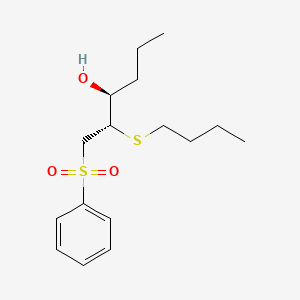
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
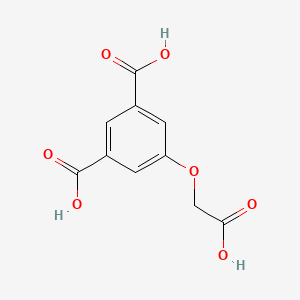
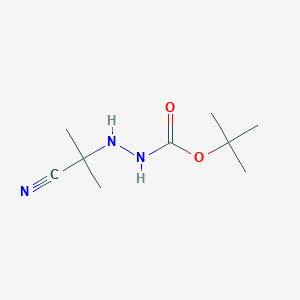
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)


